

# Synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP): Application Notes and Protocols

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## Compound of Interest

Compound Name: *N-Acetyl-DL-penicillamine*

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## Introduction

S-nitroso-**N-acetyl-DL-penicillamine** (SNAP) is a widely utilized S-nitrosothiol that serves as a potent donor of nitric oxide (NO).<sup>[1][2]</sup> NO is a critical signaling molecule involved in numerous physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.<sup>[3]</sup> The ability of SNAP to release NO in a controlled manner makes it an invaluable tool in biomedical research and a potential therapeutic agent.<sup>[2][4]</sup> These application notes provide detailed protocols for the synthesis of SNAP from **N-Acetyl-DL-penicillamine** (NAP), along with characterization data and experimental workflows.

## Data Presentation

### Table 1: Synthesis Parameters and Product Characterization

Parameter	Method 1: Acid-Catalyzed Nitrosation	Method 2: Nitrosation with tert-butyl nitrite	Reference(s)
Starting Material	N-Acetyl-DL-penicillamine (NAP)	N-Acetyl-DL-penicillamine (NAP) Thiolactone	[1][5]
Nitrosating Agent	Sodium Nitrite (NaNO <sub>2</sub> ) in acidic medium	tert-butyl nitrite	[1][6]
Solvent(s)	Water/Methanol, Aqueous HCl/H <sub>2</sub> SO <sub>4</sub>	Methanol, N,N-dimethylacetamide (DMAC)	[1][4][5]
Reaction Time	30 - 45 minutes	30 - 45 minutes	[1][4][5]
Reaction Temperature	Room temperature, then ice bath	Room temperature	[1][4][5]
Appearance of Product	Green crystals	Deep green solution	[1][6][7]
Purity	>95%	Not explicitly stated, requires purification	[4]
Storage	-20°C, protected from light	-20°C, protected from light	[4][8]

**Table 2: Spectroscopic Data for SNAP**

Spectroscopic Technique	Characteristic Peak(s)	Reference(s)
UV-Visible Spectroscopy	$\lambda_{\text{max}} \approx 340 \text{ nm}$ and $590 \text{ nm}$	[1][4]
Molar Absorptivity ( $\epsilon$ )	$\sim 1168 \text{ M}^{-1} \text{ cm}^{-1}$ at $341 \text{ nm}$	[9]
<sup>1</sup> H NMR Spectroscopy	Key concepts demonstrated: chemical shifts, integration, topicity, multiplicity, and coupling constants.	[1]

## Experimental Protocols

### Method 1: Acid-Catalyzed Nitrosation of N-Acetyl-DL-penicillamine

This protocol is a common and straightforward method for the synthesis of SNAP.<sup>[1][4]</sup>

Materials:

- **N-Acetyl-DL-penicillamine** (NAP)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid (HCl)
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Methanol
- Deionized water
- Round bottom flask
- Stir bar
- Aluminum foil
- Ice bath
- Vacuum filtration apparatus

Procedure:

- Prepare a 1:1 mixture of water and methanol.
- In a round bottom flask, dissolve **N-Acetyl-DL-penicillamine** in the water/methanol mixture.
- Add equimolar amounts of 2 M HCl and 2 M  $\text{H}_2\text{SO}_4$  to the solution.

- While stirring vigorously, slowly add an equimolar amount of sodium nitrite dissolved in a small amount of deionized water. The solution will turn a distinct green color, indicating the formation of SNAP.[1]
- Cover the flask with aluminum foil to protect the reaction from light and continue stirring for 30-45 minutes at room temperature.[1][4]
- After the reaction is complete, place the flask in an ice bath to precipitate the SNAP crystals.[4]
- Collect the green crystals by vacuum filtration, wash with cold deionized water, and allow them to air dry, protected from light.[4]
- Store the synthesized SNAP at -20°C in a light-protected container.[4][8]

## Method 2: Nitrosation using tert-butyl nitrite

This method is an alternative for nitrosating thiol groups, particularly when modifying polymers or other sensitive substrates.[5][6]

Materials:

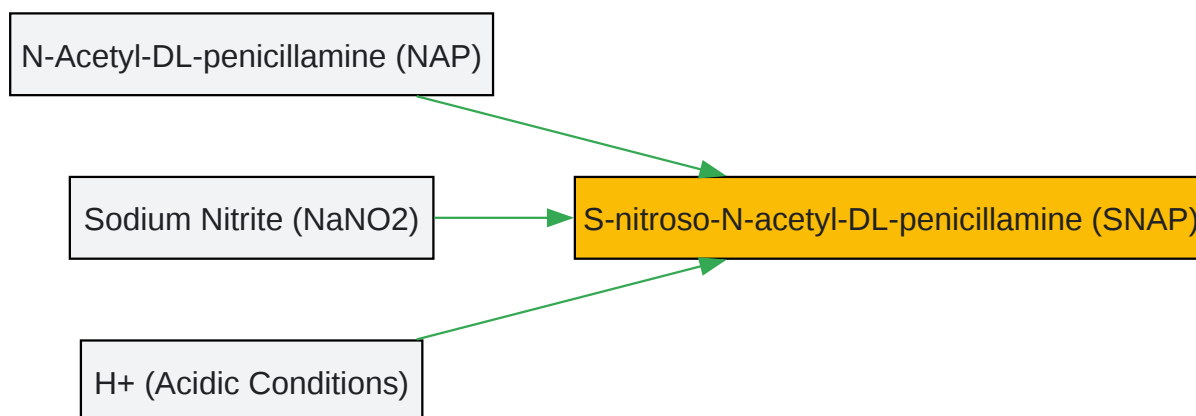
- **N-Acetyl-DL-penicillamine** (NAP) Thiolactone (synthesized from NAP)[3][7]
- tert-butyl nitrite
- Methanol or N,N-dimethylacetamide (DMAC)
- Round bottom flask
- Stir bar
- Aluminum foil

Procedure:

- Dissolve the **N-Acetyl-DL-penicillamine** derivative (e.g., NAP-thiolactone attached to a polymer backbone) in an appropriate solvent like methanol or DMAC.[5][6]

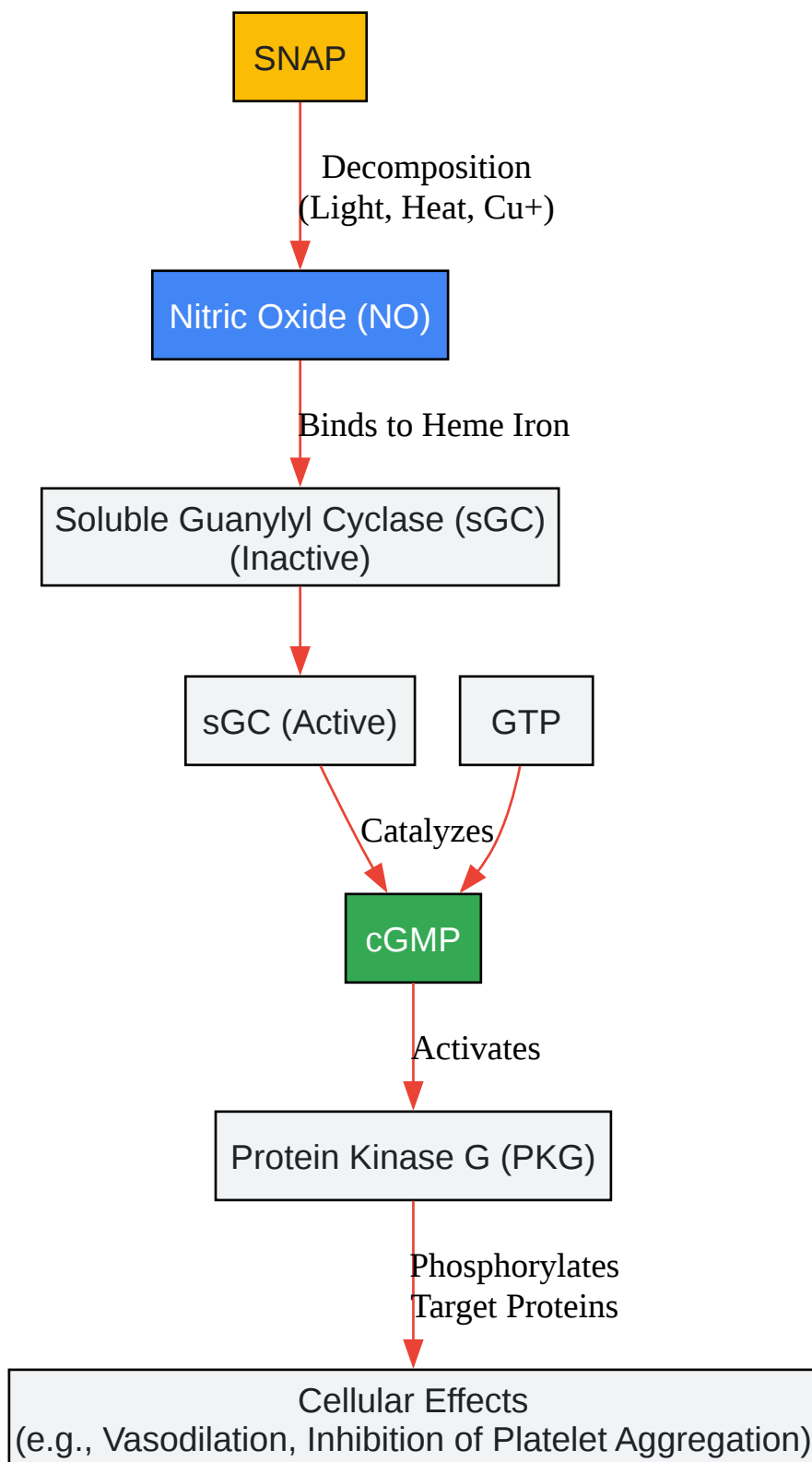
- Add an excess of tert-butyl nitrite to the solution. It is recommended to first purify the tert-butyl nitrite by washing with a cyclam solution to chelate any copper ions that could cause premature decomposition of the S-nitrosothiol.[6]
- Stir the reaction mixture at room temperature for approximately 30-45 minutes. The solution will turn a deep green color upon the formation of SNAP.[6][7]
- The resulting SNAP solution can be used directly for further experiments or the SNAP can be precipitated and purified.
- Store the product protected from light at -20°C.

## Visualizations



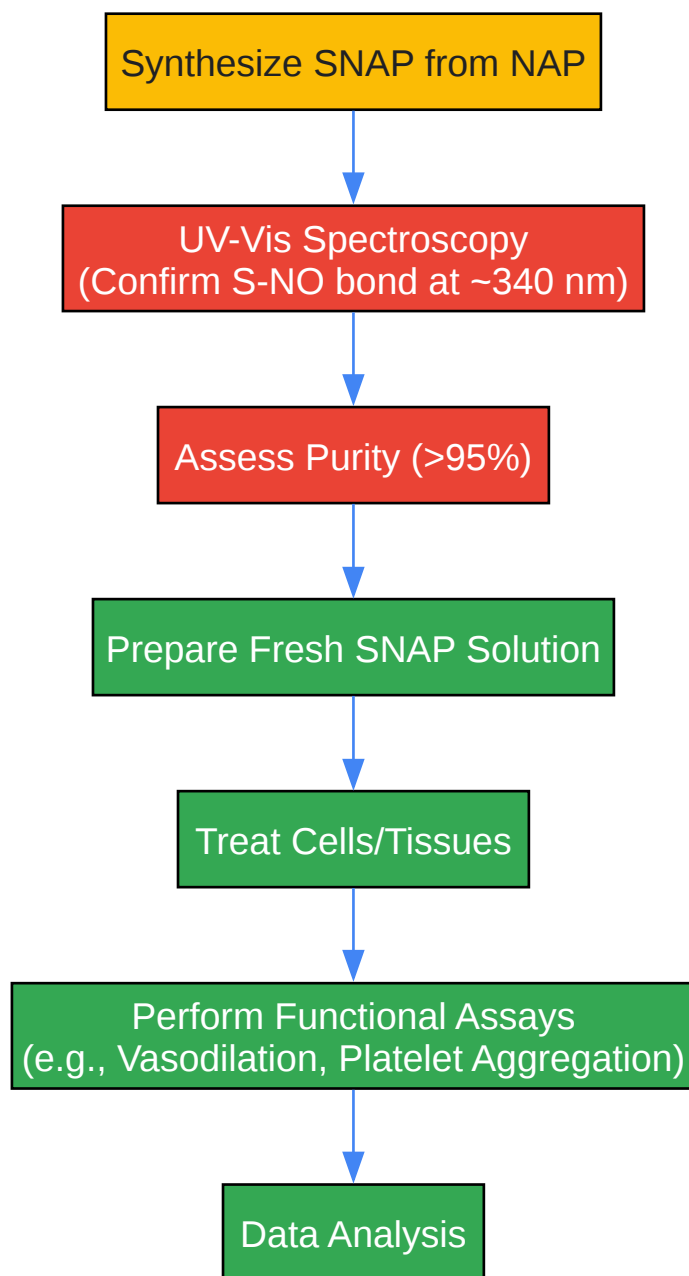
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Caption: Chemical synthesis of SNAP from NAP.



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Caption: SNAP signaling pathway via NO release.



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Caption: General experimental workflow for SNAP.

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